4-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-D]pyrimidine

Lipophilicity LogP Permeability

4-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1823941-80-5) is a heterocyclic scaffold that combines a pyrazolo[3,4-d]pyrimidine core with a 4-chloro leaving group and an N1-cyclopropyl substituent. The chlorine atom serves as a handle for nucleophilic aromatic substitution, enabling rapid diversification at C4, while the cyclopropyl ring modulates lipophilicity, steric profile, and electronic character of the core.

Molecular Formula C8H7ClN4
Molecular Weight 194.62 g/mol
Cat. No. B11904431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-D]pyrimidine
Molecular FormulaC8H7ClN4
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESC1CC1N2C3=C(C=N2)C(=NC=N3)Cl
InChIInChI=1S/C8H7ClN4/c9-7-6-3-12-13(5-1-2-5)8(6)11-4-10-7/h3-5H,1-2H2
InChIKeyABQSBBAJQHVKTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-D]pyrimidine – Key Building Block for Kinase-Focused Libraries


4-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1823941-80-5) is a heterocyclic scaffold that combines a pyrazolo[3,4-d]pyrimidine core with a 4-chloro leaving group and an N1-cyclopropyl substituent [1]. The chlorine atom serves as a handle for nucleophilic aromatic substitution, enabling rapid diversification at C4, while the cyclopropyl ring modulates lipophilicity, steric profile, and electronic character of the core [2]. This compound is predominantly employed as a late-stage intermediate in the synthesis of kinase inhibitor libraries and other biologically active molecules, where the precise control of N1 substitution is critical for target engagement.

Why N1-Substituted Pyrazolo[3,4-d]pyrimidines Cannot Be Interchanged Without Risk


The N1 substituent on the pyrazolo[3,4-d]pyrimidine ring drastically influences key molecular properties—lipophilicity, polar surface area, hydrogen-bonding capacity, and metabolic stability—that directly translate into differentiated ADME and target-binding profiles [1]. Substituting a cyclopropyl group for a hydrogen or methyl at N1 is not a trivial swap; even minor changes to the N1 alkyl group alter the electron density at the C4 reaction center, impacting reactivity in downstream coupling reactions [2]. Consequently, researchers who replace 4-chloro-1-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine with a non-cyclopropyl analog risk obtaining different synthetic yields, altered pharmacokinetics, and loss of critical hydrophobic contacts in the target protein. The quantitative evidence below substantiates why this compound must be specified precisely in procurement decisions.

Quantitative Differentiation of 4-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-D]pyrimidine vs. Closest Analogs


Elevated Lipophilicity (LogP 1.15) vs. N1-H and N1-Methyl Analogs

The cyclopropyl-containing target compound exhibits a computed LogP of 1.15 [1], which is higher than that of the N1-hydrogen analog (LogP ≈1.0) [2] and the N1-methyl analog (XLogP3 1.1) [3]. The incremental increase of 0.05–0.15 log units reduces polarity and enhances passive membrane permeability, a critical attribute for oral bioavailability.

Lipophilicity LogP Permeability ADME

Reduced Polar Surface Area (PSA 44 Ų) vs. N1-H Analog (PSA 54.5 Ų)

The target compound has a polar surface area (PSA) of 44 Ų [1], markedly lower than the PSA of 54.5 Ų for the N1-unsubstituted 4-chloro-1H-pyrazolo[3,4-d]pyrimidine [2]. The 10.5 Ų reduction is attributable to replacement of the N1-H hydrogen-bond donor with a cyclopropyl group, which eliminates one H-bond donor and reduces overall polarity.

Polar Surface Area Permeability CNS penetration Drug-likeness

Enhanced Electrophilicity at C4 Due to Cyclopropyl Electron-Withdrawing Effect

The cyclopropyl group, when attached to a heteroaromatic nitrogen, exerts a net electron-withdrawing inductive effect due to ring strain and the cyclopropylcarbinyl conjugation [1]. This effect lowers the electron density at C4, making the 4-chloro bond more electrophilic compared to N1-methyl or N1-H analogs. Practitioners report that 4-chloro-1-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine undergoes nucleophilic aromatic substitution (SNAr) with amines under milder conditions (e.g., lower temperature or shorter reaction time) than the corresponding N1-methyl substrate, consistent with the predicted electronic activation [2].

Reactivity Nucleophilic substitution Electrophilicity Synthesis efficiency

Favorable Steric Profile for Kinase Pocket Interactions – Cyclopropyl vs. Methyl

The cyclopropyl group provides a unique combination of small van der Waals volume and conformational rigidity that is absent in a methyl group. While both substituents are compact, the cyclopropyl ring offers a broader hydrophobic surface capable of engaging shallow hydrophobic pockets in kinase ATP-binding sites, as documented in X-ray crystallographic studies of N1-cyclopropyl pyrazolo[3,4-d]pyrimidine-based inhibitors [1]. This steric complementarity can translate into improved target selectivity over kinases that lack such a pocket, a feature that cannot be replicated by the smaller, freely rotating methyl group.

Steric complementarity Kinase inhibitor design Selectivity

High-Impact Application Scenarios for 4-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-D]pyrimidine Based on Quantitative Differentiation


Kinase Inhibitor Library Synthesis via Parallel SNAr

The compound's activated C4-Cl electrophilicity enables rapid, high-yielding parallel amination reactions [1]. Teams synthesizing focused kinase inhibitor libraries can utilize this building block to install diverse 4-amino substituents under uniform mild conditions, achieving higher throughput and consistent purity compared to less reactive N1-methyl or N1-H analogs [2]. This is especially valuable in early hit-to-lead programs where scaffold diversification speed is critical.

Oral Bioavailability Optimization in CNS Drug Programs

With a LogP of 1.15 and a PSA of 44 Ų, the cyclopropyl analog sits within the favorable property space for oral absorption and CNS penetration (PSA <60 Ų) [3]. Medicinal chemists pursuing CNS-active kinase inhibitors or other CNS drug targets should prioritize this building block to maintain drug-like properties and reduce the need for subsequent property optimization [4].

Selective Kinase Inhibitor Design Targeting Hydrophobic Pockets

The cyclopropyl group's unique steric profile provides enhanced hydrophobic interaction with sub-pockets in kinases such as Abl and Src [5]. When designing selective inhibitors for kinases where a shallow hydrophobic pocket is a known selectivity determinant, this building block offers a structurally justified advantage over smaller N1 substituents that may fail to achieve sufficient complementarity [5].

Quote Request

Request a Quote for 4-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-D]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.